molecular formula C10H11BrO3 B2643539 3-(2-Bromo-4-methylphenoxy)propanoic acid CAS No. 926211-97-4

3-(2-Bromo-4-methylphenoxy)propanoic acid

Cat. No.: B2643539
CAS No.: 926211-97-4
M. Wt: 259.099
InChI Key: BBQDYARFRHMQOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromo-4-methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H11BrO3. It is a brominated derivative of phenoxypropanoic acid and is known for its applications in various fields of scientific research and industry .

Scientific Research Applications

3-(2-Bromo-4-methylphenoxy)propanoic acid has a wide range of applications in scientific research:

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye damage, and may be harmful if swallowed or inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-methylphenoxy)propanoic acid typically involves the bromination of 4-methylphenol followed by etherification with 3-chloropropanoic acid. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and etherification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-methylphenoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and amines.

    Oxidation Reactions: Products include carboxylic acids and aldehydes.

    Reduction Reactions: Products include primary alcohols.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-methylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and phenoxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-4-methylphenoxy)propanoic acid
  • 3-(2-Fluoro-4-methylphenoxy)propanoic acid
  • 3-(2-Iodo-4-methylphenoxy)propanoic acid

Uniqueness

3-(2-Bromo-4-methylphenoxy)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and physicochemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom enhances its ability to participate in substitution reactions and increases its binding affinity in biological systems .

Properties

IUPAC Name

3-(2-bromo-4-methylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-7-2-3-9(8(11)6-7)14-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQDYARFRHMQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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